![molecular formula C12H11FN2O2 B5620933 3-[2-(4-fluorophenyl)-2-oxoethylidene]-2-piperazinone](/img/structure/B5620933.png)
3-[2-(4-fluorophenyl)-2-oxoethylidene]-2-piperazinone
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Description
Synthesis Analysis
The synthesis of compounds related to "3-[2-(4-fluorophenyl)-2-oxoethylidene]-2-piperazinone" typically involves condensation reactions, nucleophilic substitution, and fluorination techniques. For instance, similar compounds have been synthesized through reactions involving carbamimides and fluorobenzoic acids or by electrophilic fluorination of precursor molecules with high specific radioactivity [F2] (Sanjeevarayappa et al., 2015; Eskola et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds closely related to "3-[2-(4-fluorophenyl)-2-oxoethylidene]-2-piperazinone" has been elucidated using techniques like X-ray diffraction. These structures often crystallize in specific systems, showing intermolecular interactions and geometric conformations significant for understanding their chemical behavior (Sanjeevarayappa et al., 2015; Awasthi et al., 2014).
Chemical Reactions and Properties
Compounds in this class participate in various chemical reactions, including nucleophilic substitution and fluorination. Their reactivity is influenced by the presence of the fluorophenyl group and the piperazine moiety, which can lead to diverse biological activities (Mishra & Chundawat, 2019).
Physical Properties Analysis
The physical properties of these compounds, such as crystallinity, melting points, and solubility, are closely related to their molecular structure. X-ray crystallography provides insights into their crystal systems and space groups, which are crucial for understanding their physical behavior and stability (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are influenced by the structural features of these compounds. For instance, the presence of the fluorophenyl group and the piperazinone ring affects their binding to biological receptors and their overall biological activity (Mishra & Chundawat, 2019).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3Z)-3-[2-(4-fluorophenyl)-2-oxoethylidene]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c13-9-3-1-8(2-4-9)11(16)7-10-12(17)15-6-5-14-10/h1-4,7,14H,5-6H2,(H,15,17)/b10-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWJQAJQHVDGQG-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(=CC(=O)C2=CC=C(C=C2)F)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)/C(=C/C(=O)C2=CC=C(C=C2)F)/N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26662791 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[2-(4-Fluorophenyl)-2-oxoethylidene]-2-piperazinone |
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